molecular formula C23H20Cl2N2O2S B11545041 N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide

N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide

Cat. No.: B11545041
M. Wt: 459.4 g/mol
InChI Key: VBNQLFLGICUQKZ-CVKSISIWSA-N
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Description

N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-[(4-CHLOROPHENYL)SULFANYL]PROPANEHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chlorophenyl, methoxyphenyl, and sulfanyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-[(4-CHLOROPHENYL)SULFANYL]PROPANEHYDRAZIDE typically involves the condensation of appropriate aldehydes and hydrazides under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-[(4-CHLOROPHENYL)SULFANYL]PROPANEHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-[(4-CHLOROPHENYL)SULFANYL]PROPANEHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-[(4-CHLOROPHENYL)SULFANYL]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-[(4-CHLOROPHENYL)SULFANYL]PROPANEHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H20Cl2N2O2S

Molecular Weight

459.4 g/mol

IUPAC Name

N-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-3-(4-chlorophenyl)sulfanylpropanamide

InChI

InChI=1S/C23H20Cl2N2O2S/c24-19-7-11-21(12-8-19)30-14-13-23(28)27-26-15-17-5-9-20(10-6-17)29-16-18-3-1-2-4-22(18)25/h1-12,15H,13-14,16H2,(H,27,28)/b26-15+

InChI Key

VBNQLFLGICUQKZ-CVKSISIWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CCSC3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NNC(=O)CCSC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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